molecular formula C9H9ClN2O2 B5845242 5-(acetylamino)-2-chlorobenzamide

5-(acetylamino)-2-chlorobenzamide

Cat. No.: B5845242
M. Wt: 212.63 g/mol
InChI Key: SEWIUVSYJNFKKE-UHFFFAOYSA-N
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Description

5-[(2-Aminoacetyl)amino]-2-chlorobenzamide, with the molecular formula C 9 H 10 ClN 3 O 2 , is a small molecule compound available for research and development purposes . This compound belongs to the broader class of substituted benzamides, which are structures of significant interest in medicinal chemistry. Benzamide derivatives have been extensively explored in scientific literature for a wide spectrum of biological activities. In particular, research has shown that various substituted benzamides can exhibit potent antiproliferative properties against human cancer cell lines, such as chronic myelogenous leukemia (K562) . The specific mechanism of action for 5-(acetylamino)-2-chlorobenzamide is an area for further investigation, though related compounds in its class have been reported to induce cell cycle arrest and promote apoptosis (programmed cell death) in treated cells . As a building block in organic synthesis, this compound offers researchers a versatile scaffold for the design and creation of novel molecules for pharmacological screening and biochemical studies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-acetamido-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-5(13)12-6-2-3-8(10)7(4-6)9(11)14/h2-4H,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWIUVSYJNFKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C$7$H$7$ClN$_2$O
  • Molecular Weight : 170.596 g/mol
  • IR Spectroscopy : Key peaks include N–H stretching (3300–3100 cm$^{-1}$), C=O (amide I band, ~1650 cm$^{-1}$), and C–Cl (750–550 cm$^{-1}$) .

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The acetyl group at position 5 significantly influences the compound’s physical properties. For instance:

Functional Group Comparisons

Compound Key Substituents Molecular Formula Melting Point (°C) Synthesis Method Reference
5-(Acetylamino)-2-chlorobenzamide 5-acetylamino, 2-Cl C$7$H$7$ClN$_2$O 219–223 Ammonolysis of oxazinone
2-Amino-5-chlorobenzamide 2-amino, 5-Cl C$7$H$7$ClN$_2$O Not reported Not specified
5-Amino-2-chlorobenzoic Acid 5-amino, 2-Cl, COOH C$7$H$6$ClNO$_2$ Not reported Acid chloride reactions
2-Methylquinazolin-4-one Cyclic quinazolinone C$8$H$7$N$_2$O 235–241 Reflux in NaHCO$_3$
  • Amide vs. Carboxylic Acid: 5-Amino-2-chlorobenzoic acid (CAS 89-54-3) exhibits higher aqueous solubility due to its carboxylic acid group, whereas this compound’s amide group enhances stability against hydrolysis .

Structural Analogs with Varied Substituents

  • Methyl Substituents: 2-Amino-5-methylbenzamide () shows reduced steric hindrance compared to the acetylated analog, facilitating easier crystallization .
  • Complex Derivatives: N-[5-(Acetylamino)-2-methoxyphenyl]-5-(2-chlorophenyl)furan-2-carboxamide (CAS 1285931-32-9) incorporates a furan ring, expanding π-conjugation and altering electronic properties .

Q & A

Q. What are the established synthetic routes for 5-(acetylamino)-2-chlorobenzamide, and what reaction conditions optimize yield?

The compound is synthesized via sequential acetylation and amidation. A representative method involves:

  • Step 1 : Acetylation of 2-amino-5-chlorobenzoic acid using acetic anhydride under reflux to form the acetylated intermediate .
  • Step 2 : Amidation using aqueous ammonium hydroxide at room temperature, achieving ~42–71% yields depending on stoichiometry and reaction time . Key parameters include temperature control (reflux for acetylation, ambient for amidation) and catalyst selection (e.g., sulfuric acid for acetylation).

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : Confirms acetyl group presence (δ 2.1–2.3 ppm for CH₃) and aromatic proton environments (δ 7.2–8.1 ppm) .
  • X-ray Diffraction (XRD) : Resolves crystal polymorphism, critical for reproducibility in pharmacological studies .
  • HPLC : Purity assessment (>98% by reverse-phase C18 columns with UV detection at 254 nm) .

Q. What are the solubility properties of this compound in common solvents?

The compound is moderately soluble in acetone (20–25 mg/mL at 25°C) but poorly soluble in water (<1 mg/mL). Solubility enhances in dimethyl sulfoxide (DMSO) for biological assays .

Advanced Research Questions

Q. How does crystal polymorphism affect the physicochemical properties of this compound?

Polymorphs arise from variations in hydrogen bonding (e.g., amide-amide vs. amide-chloro interactions). For example:

  • Form I : Orthorhombic lattice with inter-molecular N–H···O=C bonds, melting point 181–184°C .
  • Form II : Monoclinic structure stabilized by Cl···H–N interactions, melting point 175–178°C . Polymorph selection impacts dissolution rates and bioavailability in drug development.

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

Discrepancies often stem from:

  • Reagent Quality : Impurities in starting materials (e.g., 2-amino-5-chlorobenzoic acid) reduce yields. Use HPLC-validated reagents .
  • Reaction Monitoring : Incomplete acetylation (via TLC or FTIR) leads to side products. Optimize reaction times (1–2 hours for acetylation) .
  • Crystallization Methods : Slow cooling vs. rapid precipitation affects crystal form and purity .

Q. What mechanistic insights explain the reactivity of the acetylated amine group in further derivatization?

The acetyl group acts as a directing/protecting group:

  • Electrophilic Substitution : Chlorine at position 2 deactivates the ring, favoring meta-substitution in further reactions.
  • Nucleophilic Attack : The amide nitrogen participates in cross-coupling (e.g., Suzuki reactions) under palladium catalysis, enabling functionalization for structure-activity studies .

Q. How can computational modeling guide the design of this compound derivatives for biological activity?

  • Docking Studies : Predict binding affinity to targets (e.g., kinase enzymes) using software like AutoDock Vina.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with antimicrobial potency, as seen in related benzamide derivatives .

Q. What stability challenges arise during long-term storage, and how are they mitigated?

  • Hydrolysis : The acetyl group is prone to hydrolysis in humid conditions. Store desiccated at 4°C .
  • Light Sensitivity : UV exposure causes decomposition. Use amber vials and inert atmospheres (N₂ or Ar) .

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